An In-depth Technical Guide to 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one (CAS 34552-04-0)
An In-depth Technical Guide to 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one (CAS 34552-04-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Picolinyl Ketone Scaffold
3,3-Dimethyl-1-pyridin-2-ylbutan-2-one, with the CAS number 34552-04-0, is a heterocyclic ketone belonging to the picolinyl ketone family. The core structure, featuring a pyridine ring linked to a ketone functional group, is a recurring motif in medicinal chemistry and materials science. Pyridine derivatives are known to exhibit a wide range of biological activities, including insecticidal, herbicidal, and pharmaceutical properties.[1][2] The incorporation of a bulky tert-butyl group adjacent to the carbonyl function in 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one suggests a molecule with distinct steric and electronic properties that can influence its reactivity and biological interactions. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and an exploration of its potential applications in research and development.
Physicochemical and Spectral Properties
Table 1: Predicted Physicochemical Properties of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one
| Property | Predicted Value/Characteristic | Rationale and Comparative Data |
| Molecular Formula | C₁₁H₁₅NO | Derived from the chemical structure. |
| Molecular Weight | 177.24 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. | Similar picolinyl ketones are often liquids or low-melting solids. |
| Boiling Point | Estimated to be in the range of 230-260 °C at atmospheric pressure. | Based on the boiling point of similar structures like 1-(pyridin-2-yl)butan-2-one (229.7 °C). |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, acetone, and dichloromethane. Limited solubility in water is anticipated. | The pyridine nitrogen can act as a hydrogen bond acceptor, conferring some water solubility, but the overall hydrocarbon content is significant. |
| pKa | The pyridinium ion is expected to have a pKa around 5-6. | The pKa of the conjugate acid of 2-methylpyridine (2-picoline) is 5.94, and the electronic effect of the keto-alkyl substituent is not expected to alter this value dramatically. |
Predicted Spectral Characteristics
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). A singlet for the methylene protons (CH₂) adjacent to the pyridine ring and the carbonyl group would likely appear around δ 4.0-4.5 ppm. A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group would be observed in the upfield region, likely around δ 1.0-1.3 ppm.
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¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (δ > 200 ppm), the carbons of the pyridine ring (δ 120-150 ppm), the methylene carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.
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IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1720 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring would also be present.
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Mass Spectrometry: The mass spectrum under electron ionization (EI) would likely show the molecular ion peak (M⁺) at m/z 177. Subsequent fragmentation could involve cleavage at the C-C bond between the carbonyl group and the tert-butyl group, leading to a prominent fragment ion.
Synthesis Protocol: A Guided Approach
A robust and efficient method for the synthesis of picolinyl ketones involves the acylation of 2-picolyllithium with a suitable ester. This approach offers good yields and is adaptable for the synthesis of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one.
Experimental Workflow: Acylation of 2-Picolyllithium
Caption: Workflow for the synthesis of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one.
Step-by-Step Methodology
Materials:
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2-Picoline (freshly distilled)
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n-Butyllithium (in hexanes)
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Methyl pivalate
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Anhydrous tetrahydrofuran (THF)
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and ethyl acetate for elution
Procedure:
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Preparation of 2-Picolyllithium:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add freshly distilled 2-picoline (1.0 equivalent) dissolved in anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
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After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1 hour. The formation of a deep red solution indicates the generation of 2-picolyllithium.
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Acylation Reaction:
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Cool the freshly prepared 2-picolyllithium solution back down to -78 °C.
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In a separate flask, prepare a solution of methyl pivalate (1.1 equivalents) in anhydrous THF.
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Add the methyl pivalate solution dropwise to the 2-picolyllithium solution at -78 °C.
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Stir the reaction mixture at -78 °C for 2-3 hours.
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Work-up and Purification:
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Allow the mixture to warm to room temperature.
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Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
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Combine the organic layers and wash with brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one.
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Potential Applications in Drug Development and Research
The unique structural features of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one make it an interesting candidate for various applications in drug discovery and agrochemical research.
As a Building Block in Medicinal Chemistry
The picolinyl ketone moiety can serve as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic value. The ketone functionality can be readily transformed into other functional groups, such as alcohols, amines, or heterocyclic rings, allowing for the generation of diverse chemical libraries for biological screening.
Caption: Potential application pathways for 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one.
Potential Biological Activity
Numerous pyridine derivatives have been reported to possess insecticidal activity.[1][2] The structural similarity of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one to known insecticidal compounds suggests that it could be a candidate for screening in agrochemical discovery programs. The specific mode of action would need to be determined through biological assays, but potential targets could include the nicotinic acetylcholine receptor or other vital insect enzyme systems.
Furthermore, the picolinate scaffold is a "privileged" structure in drug discovery, with many derivatives showing potent enzyme inhibitory activity.[3] The unique steric hindrance provided by the tert-butyl group could lead to selective interactions with the active sites of certain enzymes, making it a valuable lead compound for the development of novel therapeutics.
Safety and Handling
As with any chemical compound, 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one should be handled with appropriate safety precautions in a laboratory setting. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Specific toxicity data is not available, so it should be treated as a potentially hazardous substance.
Conclusion
3,3-Dimethyl-1-pyridin-2-ylbutan-2-one is a picolinyl ketone with significant potential as a building block in organic synthesis and as a candidate for biological screening in both pharmaceutical and agrochemical research. While specific experimental data for this compound is limited in the public domain, its synthesis can be readily achieved through established methods. The structural features of this molecule, particularly the combination of the pyridine ring and the sterically demanding tert-butyl group, warrant further investigation into its chemical reactivity and biological properties. This technical guide provides a foundational understanding for researchers and scientists interested in exploring the potential of this and related picolinyl ketone derivatives.
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